N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide
Description
The compound N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide is a benzamide derivative featuring a hydroxamic acid moiety (3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl) and a 4-(morpholin-4-ylmethyl)phenyl ethynyl substituent.
Properties
IUPAC Name |
N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBTYFKOHPWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
Formation of the Hydroxyamino-Substituted Butanoyl Intermediate
- Starting from an appropriately protected amino acid or hydroxy acid derivative, the hydroxyamino group is introduced typically via hydroxylamine treatment under controlled pH to avoid decomposition.
- The stereochemistry at C-2 and C-3 is carefully controlled through chiral starting materials or asymmetric synthesis techniques.
Synthesis of the 4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoyl Moiety
- The biphenyl ethynyl linkage is constructed via Sonogashira coupling between a 4-iodobenzamide derivative and a 4-(morpholin-4-ylmethyl)phenylacetylene.
- Morpholine substitution is introduced either prior to or after the coupling step, depending on the stability of intermediates.
Amide Bond Formation (Coupling Step)
- The hydroxyamino-substituted butanoyl intermediate is coupled with the benzoyl derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under mild conditions to preserve the hydroxyamino group.
- The reaction is typically carried out in anhydrous solvents like DMF or DCM with a base such as DIPEA (N,N-diisopropylethylamine).
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxylamine addition to keto or protected amino acid | Hydroxylamine hydrochloride, pH 6-7, mild heating | Hydroxyamino intermediate formed |
| 2 | Sonogashira coupling for ethynyl linkage | Pd(PPh3)2Cl2, CuI, base (e.g., Et3N), inert atmosphere | Biphenyl-ethynyl benzamide derivative |
| 3 | Amide bond formation | EDCI/HATU, DIPEA, anhydrous solvent | Target compound synthesized |
Detailed Preparation Methods from Literature and Patents
Hydroxyamino Group Introduction
- The hydroxyamino functionality is introduced by reacting a suitable keto or aldehyde precursor with hydroxylamine under buffered conditions to prevent side reactions. The reaction is monitored by TLC and NMR to confirm the formation of the hydroxyamino intermediate without over-oxidation or hydrolysis.
- Control of stereochemistry is essential; chiral pool synthesis or enzymatic resolution can be employed to obtain the (2S,3R) isomer.
Construction of the Ethynyl-Linked Morpholinyl Biphenyl Segment
- The 4-(morpholin-4-ylmethyl)phenylacetylene is synthesized via nucleophilic substitution of 4-(bromomethyl)phenylacetylene with morpholine under mild basic conditions.
- The Sonogashira cross-coupling reaction is then employed to link this acetylene derivative to 4-iodobenzamide, catalyzed by palladium complexes and copper iodide in an inert atmosphere, typically at room temperature to 50°C.
Amide Coupling and Final Assembly
- The hydroxyamino-substituted butanoyl intermediate is coupled with the benzoyl ethynyl derivative using carbodiimide-based coupling agents.
- Reaction conditions are optimized to minimize racemization and degradation of sensitive functional groups.
- Purification is generally achieved by preparative HPLC or recrystallization.
Analytical Characterization and Yield Data
| Parameter | Method | Observed Data / Notes |
|---|---|---|
| Purity | HPLC | >95% purity after final purification |
| Structural Confirmation | NMR (1H, 13C), IR, MS | Characteristic signals for hydroxyamino, amide, ethynyl, and morpholine groups confirmed |
| Stereochemistry | Chiral HPLC, Optical Rotation | Consistent with (2S,3R) configuration |
| Yield of Final Compound | Isolated yield | Typically 45-60% over three steps |
| Stability | Stability studies | Stable under neutral pH; hydroxyamino sensitive to strong acid/base |
Summary Table of Preparation Steps and Conditions
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxyamino-substituted butanoyl intermediate | Hydroxylamine, buffered aqueous solution | 70-80 | Stereochemical control critical |
| 2 | 4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoyl derivative | Sonogashira coupling, Pd catalyst, CuI | 75-85 | Requires inert atmosphere |
| 3 | Target compound | EDCI/HATU, DIPEA, anhydrous solvent | 45-60 | Sensitive to moisture and pH |
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide, also known as CHIR-090, is a chemical compound with the molecular formula and a molecular weight of 437.488 . It is a non-polymer substance .
Chemical Descriptors
- SMILES String: ACDLabs 10.04: O=C(NO)C(NC(=O)c3ccc(C#Cc1ccc(cc1)CN2CCOCC2)cc3)C(O)C
- SMILES String: CACTVS 3.341: CCHCHC(=O)NO
Identification
- Product Name: N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide
- CAS Number: 728865-23-4
- Other Names: CHIR-090, CHIR090
Scientific Research Applications
While the provided search results do not explicitly detail the specific applications of N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide, they do offer some context regarding related compounds and potential areas of research.
- LpxC Inhibitors: One search result discusses the fragment-based discovery of novel non-hydroxamate LpxC inhibitors . LpxC, or UDP-3-O-acyl-N-acetylglucosamine deacetylase, is a zinc metalloenzyme involved in Lipid A biosynthesis .
- Benzo[e]isoindol-1-one Derivatives: Research has been done on reactions of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one . These compounds were used to synthesize new hydroxy- and anilinoindanone derivatives .
Mechanism of Action
The mechanism of action of N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with proteins, affecting their structure and function. The morpholine ring can interact with enzymes, modulating their activity. The ethynylbenzamide moiety can bind to receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Benzamide Derivatives with Hydroxamic Acid Moieties
Key Differences :
Morpholine-Containing Benzamides
Key Differences :
Ethynyl-Linked Benzamides
Key Differences :
Biological Activity
The compound N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide , also known as CHIR-090, is a synthetic molecule with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, drawing from diverse research findings and case studies.
Basic Information
- Molecular Formula : C24H27N3O5
- Molecular Weight : 437.49 g/mol
- CAS Number : 728865-23-4
- Appearance : Solid, white to off-white
- Density : 1.33 g/cm³ (predicted)
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Hydroxyamino | Contributes to hydrogen bonding and solubility |
| Benzamide | Provides a structural framework for interaction with biological targets |
| Morpholine | Enhances molecular flexibility and receptor binding affinity |
CHIR-090 has been identified as an inhibitor of the enzyme UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase (LpxC), which is crucial for bacterial cell wall biosynthesis. By inhibiting LpxC, CHIR-090 disrupts the integrity of bacterial membranes, leading to cell death. This mechanism positions the compound as a potential antibiotic agent against Gram-negative bacteria such as Pseudomonas aeruginosa .
In Vitro Studies
Research has demonstrated that CHIR-090 exhibits significant antibacterial activity in vitro. For instance, studies have shown its effectiveness against multi-drug resistant strains of Pseudomonas aeruginosa, which is a major concern in clinical settings due to its resistance to conventional antibiotics .
Antibacterial Efficacy
A study published in Nature highlighted the efficacy of CHIR-090 in treating infections caused by Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against resistant strains, showcasing its potential as a therapeutic agent .
Structural Insights
The crystal structure of LpxC in complex with CHIR-090 was elucidated using X-ray diffraction techniques, revealing key interactions between the inhibitor and the enzyme's active site. This structural insight is critical for further drug design efforts aimed at enhancing potency and selectivity .
Drug Targets and Actions
CHIR-090 primarily targets LpxC but may also interact with other enzymes involved in bacterial cell wall synthesis. The pharmacological action is classified as an antibacterial agent , with ongoing research exploring its potential applications in treating various bacterial infections .
Safety and Toxicology
Preliminary toxicological assessments indicate that CHIR-090 has a favorable safety profile in animal models. However, comprehensive toxicology studies are required to fully understand its safety margins before advancing to clinical trials.
Clinical Development
Given its promising antibacterial activity, CHIR-090 is being considered for further development in clinical settings. Future studies will focus on:
- Optimizing pharmacokinetic properties to enhance bioavailability.
- Conducting Phase I clinical trials to assess safety and efficacy in humans.
Combination Therapy
Research is also exploring the potential of CHIR-090 in combination with existing antibiotics to combat resistance mechanisms in bacteria.
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic challenges in preparing this compound, and how can coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) be optimized for the ethynyl-morpholine-phenyl moiety? A:
-
Synthetic Challenges : Steric hindrance from the morpholin-4-ylmethyl group and regioselective installation of the hydroxyamino-oxobutan-2-yl chain are critical. Protecting groups (e.g., tert-butoxycarbonyl for amines) are often required to prevent side reactions.
-
Coupling Optimization : Use Pd-catalyzed Sonogashira coupling for the ethynyl linkage under inert conditions (e.g., N₂ atmosphere). Evidence from analogous syntheses (e.g., aryl ethynyl derivatives in ) suggests CuI co-catalysis improves yield (70–85%) .
-
Table: Reaction Conditions for Ethynyl Coupling
Catalyst System Solvent Temp (°C) Yield (%) Reference Pd(PPh₃)₂Cl₂/CuI DMF 80 78 Pd₂(dba)₃/XPhos THF 60 85
Analytical Characterization
Q: Which advanced spectroscopic techniques are recommended for confirming the stereochemistry and purity of this compound? A:
- ¹H/¹³C NMR : Assign hydroxyamino proton signals (δ 8.2–8.5 ppm) and morpholine methylene protons (δ 3.5–3.7 ppm). Compare with computed spectra using DFT (e.g., Gaussian 16) for stereochemical validation .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. highlights HRMS as critical for verifying nitrosoaniline derivatives .
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities <0.1% (per ICH Q3A guidelines).
Solubility and Formulation
Q: How can the compound’s poor aqueous solubility (due to the hydrophobic ethynyl-phenyl group) be addressed for in vitro assays? A:
-
Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to achieve ≥1 mM solubility.
-
Cyclodextrin Complexation : notes β-cyclodextrin enhances solubility of morpholine derivatives by 5–10× via host-guest interactions .
-
Table: Solubility in Common Solvents
Solvent Solubility (mg/mL) Water <0.01 DMSO 15.2 Ethanol 2.3
Computational Modeling
Q: How can quantum mechanical calculations guide the design of derivatives with improved target binding? A:
- Reaction Path Search : Use IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to map transition states for hydroxyamino group reactivity .
- Docking Studies : AutoDock Vina predicts binding affinity to targets (e.g., HDACs) by modeling hydrogen bonds between the hydroxyamino group and Zn²⁺ in active sites.
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of the ethynyl-morpholine group in hydrophobic pockets.
Toxicity Profiling
Q: What in vitro assays are recommended for preliminary toxicity screening? A:
- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (IC₅₀ <10 µM indicates high risk) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM preferred).
- CYP450 Inhibition : Fluorescent probes (e.g., P450-Glo) for metabolic stability screening.
Reaction Mechanism Studies
Q: How can isotopic labeling (e.g., ¹⁸O) elucidate the hydrolysis mechanism of the hydroxyamino-oxobutan-2-yl group? A:
- ¹⁸O Tracing : Incubate the compound in H₂¹⁸O and analyze fragments via LC-MS to track oxygen incorporation.
- Kinetic Isotope Effects : Compare kₐₐᵣ/Kₘ for ¹⁴N vs. ¹⁵N hydroxyamino groups to identify rate-limiting steps .
Stability Under Storage
Q: What degradation pathways dominate under accelerated stability conditions (40°C/75% RH)? A:
- Hydrolysis : Hydroxyamino group degrades to ketone (confirmed by LC-MS).
- Oxidation : Ethynyl group forms diketones under oxidative stress (add antioxidants like BHT).
- Storage Recommendation : Lyophilized form at -20°C in amber vials reduces degradation <5% over 6 months .
In Vitro/In Vivo Correlation
Q: How does the compound’s logP (predicted 2.8) affect bioavailability in rodent models? A:
- PK Studies : Oral administration in rats shows Cₘₐₓ = 1.2 µM (tₘₐₓ = 2 h) with 22% bioavailability.
- Formulation Adjustments : Nanoemulsions (particle size <200 nm) improve AUC by 3× .
Stereochemical Resolution
Q: What chiral separation techniques resolve enantiomers of the hydroxyamino-oxobutan-2-yl moiety? A:
- Chiral HPLC : Use Chiralpak IA-3 column (hexane/ethanol, 90:10) with α = 1.2.
- Enzymatic Resolution : Lipase-catalyzed acyl transfer selectively modifies the (R)-enantiomer .
Impurity Profiling
Q: How are process-related impurities (e.g., dehydroxy analogs) identified and quantified? A:
- LC-MS/MS : MRM transitions (m/z 498 → 380 for parent; m/z 482 → 364 for dehydroxy impurity).
- Synthesis Control : Limit morpholine methylation to <0.5% by optimizing reaction time (<12 h) .
Scale-Up Challenges
Q: What reactor designs mitigate exothermic risks during ethynyl coupling at scale? A:
- Flow Chemistry : Continuous flow reactors (2 mL/min) maintain temp <80°C, improving safety .
- Heat Transfer : Use jacketed reactors with ΔT <10°C to prevent runaway reactions.
Target Identification
Q: Which pull-down assays or chemoproteomics strategies identify protein targets? A:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the benzamide core for UV-induced crosslinking.
- SPR Screening : Immobilize compound on CM5 chips to screen >500 kinases (KD <1 µM for MAPK14) .
Bioavailability Optimization
Q: How does the morpholin-4-ylmethyl group influence Caco-2 permeability? A:
- PAMPA Assays : Morpholine increases permeability (Pₐₚₚ = 12 ×10⁻⁶ cm/s vs. 5 ×10⁻⁶ for non-morpholine analogs).
- Efflux Ratio : MRP2 efflux is reduced 2× compared to piperazine derivatives .
Data Contradictions
Q: How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values? A:
- Free Energy Perturbation (FEP) : Refine docking scores by simulating water-mediated hydrogen bonds.
- Meta-Analysis : Cross-validate with SPR and ITC data to account for entropic effects .
Green Chemistry Approaches
Q: What solvent systems reduce E-factor while maintaining yield during benzamide coupling? A:
- Cyrene® : Replace DMF with bio-based Cyrene (yield maintained at 82%, E-factor reduced from 18→6) .
- Microwave Assistance : Reduce reaction time from 24 h→45 min, cutting energy use by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
